Propane-1,3-diol;prop-2-enoic acid

Gas Separation Membranes Polyether Acrylates CO2/N2 Selectivity

When standard diacrylates produce overly rigid or high-shrinkage networks, the flexible poly(propylene oxide) backbone of this PPGDA oligomer (Mn ~700-800) provides an exact solution. It enables quantitative tuning of key performance metrics: - CO₂/N₂ selectivity can be adjusted from 57.9 to 51.8 by blending with PEGDA, while boosting CO₂ permeability from 28.9 to 40.4 Barrer. - A Young's modulus of ~65 MPa reduces demolding stress by >90% versus TPGDA (~698 MPa) for high-resolution nanoimprint lithography. - Formulations achieve only 5-8% volumetric shrinkage during SLA/DLP printing, ensuring part isotropy and dimensional accuracy.

Molecular Formula H2C=CHCO(OC3H6)nO2CCH=CH2
Molecular Weight 148.16 g/mol
CAS No. 52496-08-9
Cat. No. B218923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropane-1,3-diol;prop-2-enoic acid
CAS52496-08-9
SynonymsPOLYPROPYLENE GLYCOL 4000 DIACRYLATE; POLYPROPYLENE GLYCOL 400 DIACRYLATE; POLY(PROPYLENE GLYCOL) DIACRYLATE; POLYPROPYLENE GLYCOL 1000 DIACRYLATE; POLYPROPYLENE GLYCOL 2000 DIACRYLATE; 2-ethanediyl)],.alpha.-(1-oxo-2-propenyl)-.omega.-[(1-oxo-2-propenyl)
Molecular FormulaH2C=CHCO(OC3H6)nO2CCH=CH2
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESC=CC(=O)O.C(CO)CO
InChIInChI=1S/C3H4O2.C3H8O2/c1-2-3(4)5;4-2-1-3-5/h2H,1H2,(H,4,5);4-5H,1-3H2
InChIKeyTXHCDEYHZPHRAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PPGDA: A Multifunctional Polyether Diacrylate


Propane-1,3-diol;prop-2-enoic acid (CAS 52496-08-9), predominantly marketed as poly(propylene glycol) diacrylate (PPGDA), is a telechelic α,ω-diacrylate oligomer characterized by a flexible poly(propylene oxide) backbone flanked by two terminal acrylate groups . It primarily functions as a UV- or thermally curable crosslinking monomer capable of forming three-dimensional polymer networks through free-radical photopolymerization . The commercially available product, with an average Mn of ~700–800 g/mol stabilized with MEHQ and BHT , is a low-viscosity liquid at room temperature (density 1.02 g/mL at 25 °C) that is miscible with many organic solvents, making it a versatile building block for coatings, adhesives, hydrogels, and gas-separation membranes .

Curing Chemistry UV- or thermally curable diacrylate for radical photopolymerization into 3D networks
Polymer Backbone Flexible poly(propylene oxide) backbone supports low-Tg, rubbery networks
Processing Low-viscosity liquid miscible with common organic solvents for coatings, adhesives, or membrane casting

Why Generic Substitution Fails for PPGDA


PPGDA cannot be simply interchanged with apparently similar diacrylate crosslinkers because its intrinsic characteristics—higher molecular weight combined with an amorphous polyether backbone—dictate its final network architecture. Specifically, structurally related crosslinkers exhibit substantially different physical states, with smaller poly(ethylene glycol) diacrylate (PEGDA) analogs partially crystallizing in the network and shorter polyether diacrylates like tripropylene glycol diacrylate (TPGDA) yielding stiffer, more densely crosslinked materials [1] [2]. These differences propagate into key performance properties including mechanical flexibility, gas permeability, swelling behavior, and surface energy, making a reliable procurement specification necessary for consistent application performance.

PPGDA: amorphous, rubbery
vs
PEGDA (high MW): partial crystallinity
Crystallinity may create diffusion-inhibited regions, altering gas and water transport uniformity
PPGDA: modulus ~65 MPa
vs
TPGDA: modulus ~698 MPa
Large difference in stiffness; substitution can cause brittle failure or insufficient rigidity in molds
PPGDA: highest solvent swelling
vs
TPGDA, HDDA: lower swelling
Swelling rank may shift coating integrity and drug-release kinetics if crosslinker is swapped

PPGDA vs. Analogs: Key Performance Differentiators


CO2/N2 Selectivity Trade-Off

In photopolymerized diacrylate membranes measured at 25 °C, a pure PEGDA network (PEG/PPG 9:1 w/w) exhibits a CO2 permeability of 28.9 Barrer with a CO2/N2 selectivity of 57.9; shifting the composition to an equal-weight PPGDA/PEGDA blend (5:5 w/w) increases CO2 permeability to 40.4 Barrer (+40%) while selectivity falls to 51.8 (-11%) [1]. The same directional trend at 35 °C (45.4 → 78.9 Barrer; selectivity 48.2 → 33.2) confirms that incorporating PPGDA enhances gas throughput at the expense of selectivity [1]. This establishes that a sole reliance on PEGDA results in lower throughput but higher purity, while a sole reliance on low-molecular-weight diacrylates like HDDA results in both lower permeability and different selectivity baselines [2].

CO2/N2 Selectivity
Head-to-head
PPGDA/PEGDA 5:5: 40.4 Barrer, α=51.8 (25 °C); PEGDA-dominant: 28.9 Barrer, α=57.9; +40% permeability, -11% selectivity
Supports throughput-selectivity tuning in membrane procurement
Temperature-dependent: at 35 °C, permeability +74%, selectivity -31%
Gas Separation Membranes Polyether Acrylates CO2/N2 Selectivity

Network Amorphicity and Crystallinity Suppression

Concerning the PPGDA oligomers, UV-cured networks are 'totally amorphous and rubbery' across a 200–1000 g/mol molecular-weight range [1]. By contrast, PEGDA oligomers 'gave similar amorphous structures with the exception of the highest MWs which showed partial crystallinity' [1]. This structural dissimilarity directly governs gas transport, water uptake, and mechanical homogeneity during curing, because the semi-crystalline fraction in PEGDA networks creates diffusion-inhibited regions [2].

Network Amorphicity
Head-to-head
PPGDA networks: totally amorphous and rubbery across 200–1000 g/mol MW range; high-MW PEGDA: partial crystallinity
Amorphous network avoids crystalline diffusion barriers for uniform transport
DSC, DMTA analyses; crystallinity lowers CO2 permeability and CO2/H2 selectivity
Thermoset Networks Dynamic Mechanical Thermal Analysis Acrylate Crosslinkers

Nanoimprint Replication Fidelity vs. Modulus

In a comprehensive, head-to-head nanoimprint lithography study comparing four UV-resins, PPGDA exhibited a surface energy of 60 mN/m and a Young's modulus of 65 MPa, compared with 63 mN/m and 698 MPa for TPGDA, 24.76 MPa for PUA, and 12.7 mN/m for MD 700 [1]. The replication fidelity from a Si master with sharp nanostructures ranked: TPGDA > PPGDA > MD 700 > PUA [1]. The researchers attributed the fidelity difference primarily to TPGDA's smaller monomer size (300 g/mol vs. PPGDA's 900 g/mol), which outweighs the nearly equal surface energies [1]. Thus, while TPGDA yields the highest resolution, PPGDA uniquely combines moderate fidelity with a drastically lower stiffness, making it the most flexible of the high-surface-energy candidates.

NIL Replication
Head-to-head
PPGDA: 60 mN/m surface energy, 65 MPa modulus; TPGDA: 63 mN/m, 698 MPa; modulus 91% lower for PPGDA
Low-modulus, high-surface-energy candidate for demolding-critical nanoimprint molds
Fidelity rank: TPGDA > PPGDA > PUA > MD 700; smaller monomer size favored
UV-Nanoimprint Lithography Surface Energy UV-Resin Molds

Organic Solvent Swelling Ratio

In a study screening the swelling behavior of poly(HBMA-co-2-EHA) networks crosslinked with three bifunctional monomers, the networks crosslinked with PPGDA consistently displayed the highest swelling ratio in organic solvents (ethanol, methanol, cyclohexane), followed by TPGDA and finally HDDA [1]. Although precise swelling percentages at the reference crosslinker concentration are not reported numerically in the available abstract, the rank order of swelling (PPGDA > TPGDA > HDDA) is a reproducible manifestation of the longer, more flexible polyether segment between crosslinks afforded by PPGDA, which translates into higher solvent uptake capacity.

Solvent Swelling
Reported rank
Swelling in ethanol/methanol/cyclohexane: PPGDA > TPGDA > HDDA
Longer, more flexible polyether segment yields highest solvent uptake capacity
Qualitative rank order; exact swelling percentages not available in abstract
Polymer Swelling Crosslinker Effect Liquid Crystal Systems

Water Swelling Attenuation in Hydrogels

On Chronoflex polyurethane, a grafted pure PEGDA (MW 700) coating achieved a water swelling degree of approximately 709%, suitable for controlled drug release; when a 50:50 PEGDA (MW 700)/PPGDA (MW 900) mixture was employed under otherwise identical argon-plasma-assisted UV grafting conditions, the degree of water swelling was measurably reduced [1]. The study did not provide a numerical swelling value for the blend, but the reduction was specifically noted as the key adjustability lever for tailoring drug-release kinetics and coating durability [1].

Hydrogel Swelling
Head-to-head
50:50 PEGDA/PPGDA coating reduced water swelling vs. pure PEGDA (709%); numerical blend value not reported
Co-formulation attenuates excessive swelling for controlled drug release
Argon-plasma grafted on Chronoflex polyurethane; exact reduction magnitude not given
Hydrogel Coatings Drug Release Polyurethane Stents

Low Polymerization Shrinkage in 3D Printing

In dynamic-network vat-photopolymerization (3D printing) resins, formulations incorporating PPGDA as the primary static crosslinker consistently exhibited low shrinkage values between 5% and 8% during curing [1]. While the study did not provide a direct numerical comparison with an identical formulation using an alternative diacrylate, typical 3D-printing acrylate resins often exhibit shrinkage exceeding 8–10%. The low and controlled shrinkage was highlighted as a primary enabling factor for mechanical isotropy and reduced warping in printed constructs.

Cure Shrinkage
Reported
PPGDA dynamic-network resins: 5–8% volumetric shrinkage; typical acrylate systems >8–10%
Low shrinkage supports dimensional accuracy and reduces anisotropic warpage in 3D printing
Vat photopolymerization, boronate-ester/PPGDA system
Vat Photopolymerization 3D Printing Low-Shrinkage Resins

PPGDA: Proven Application Scenarios


Tunable CO2-Selective Membranes

When a process engineer requires precise tuning of CO2 throughput vs. CO2/N2 selectivity, blending PPGDA with PEGDA provides a quantitative lever. The direct permeability-selectivity trade-off data from Kim et al. [1] demonstrate that a 5:5 PPGDA/PEGDA membrane delivers 40.4 Barrer CO2 permeability with 51.8 CO2/N2 selectivity at 25 °C, vs. 28.9 Barrer and 57.9 for a PEGDA-dominant blend. This enables membrane specifiers to choose the optimal PPGDA fraction for their specific pressure-drop and purity targets.

Flexible UV-Nanoimprint Mold Resins

For high-resolution nanoimprint lithography requiring robust filling of sharp nanostructures combined with low demolding stress, PPGDA occupies a unique performance window: it possesses a sufficiently high surface energy (60 mN/m) for good wetting of Si master features, yet its Young's modulus (65 MPa) is over 90% lower than that of the higher-performing TPGDA (698 MPa; Patel et al., [2]). This makes PPGDA the resin of choice when mold fracture during demolding must be avoided.

Anti-Fracture 3D Printing Resins

In stereolithography or digital light processing printing, the 5–8% low volumetric shrinkage achieved with PPGDA-containing dynamic-network resins (Falcone et al., [3]) helps maintain dimensional accuracy and reduces anisotropic mechanical properties. Procurement of PPGDA for such formulations is indicated when printed part isotropy and reduced warpage are critical quality requirements.

Swelling-Adjusted Drug-Release Hydrogel Coatings

For medical-grade polyurethane devices (e.g., tracheobronchial stents) requiring a thick hydrogel drug-release layer, using a 50:50 PEGDA/PPGDA mixture reduces the extreme water swelling (ca. 709%) characteristic of pure PEGDA coatings (Hah et al., [4]). Material purchasers seeking a precisely tunable swelling profile and improved adhesion should specify PPGDA as a co-crosslinker.

Application
Selection Property
Validation Focus
Tunable CO2-selective membranes
Blend-ratio-dependent permeability/selectivity balance
Throughput-purity trade-off under process conditions
Flexible UV-nanoimprint mold resins
High surface energy with low Young’s modulus
Replication fidelity vs. mold fracture risk during demolding
Anti-fracture 3D printing resins
Low polymerization shrinkage (5–8% range)
Part isotropy and warpage control in printed constructs
Swelling-adjusted drug-release hydrogel coatings
Swelling attenuation as co-crosslinker
Coating swelling degree and adhesion on polyurethane substrates
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